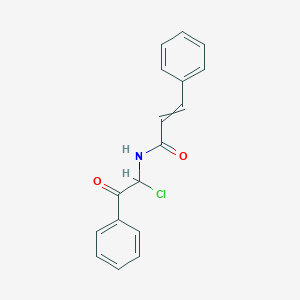![molecular formula C25H26O5 B12603502 {4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid CAS No. 913359-24-7](/img/structure/B12603502.png)
{4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid is a complex organic compound characterized by its phenolic and acetic acid functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxy-3,5-dimethylbenzaldehyde with phenol in the presence of a catalyst to form the intermediate compound. This intermediate is then reacted with chloroacetic acid under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反应分析
Types of Reactions
{4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The carbonyl group in the acetic acid moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
{4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of {4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid involves its interaction with various molecular targets. The phenolic groups can scavenge free radicals, providing antioxidant effects. The acetic acid moiety can interact with enzymes and proteins, potentially inhibiting their activity and exerting therapeutic effects.
相似化合物的比较
Similar Compounds
- 4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]pyridinium chloride
- 4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]pyridinium bromide
- 2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl acetic acid
Uniqueness
{4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid is unique due to its combination of phenolic and acetic acid functional groups, which confer both antioxidant and potential therapeutic properties. This dual functionality is not commonly found in similar compounds, making it a valuable subject for further research and application development.
属性
CAS 编号 |
913359-24-7 |
|---|---|
分子式 |
C25H26O5 |
分子量 |
406.5 g/mol |
IUPAC 名称 |
2-[4-[bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C25H26O5/c1-14-9-19(10-15(2)24(14)28)23(20-11-16(3)25(29)17(4)12-20)18-5-7-21(8-6-18)30-13-22(26)27/h5-12,23,28-29H,13H2,1-4H3,(H,26,27) |
InChI 键 |
SSLIEQPTFQDTHH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1O)C)C(C2=CC=C(C=C2)OCC(=O)O)C3=CC(=C(C(=C3)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[Ethoxy(phenyl)phosphoryl]-L-cysteine](/img/structure/B12603425.png)

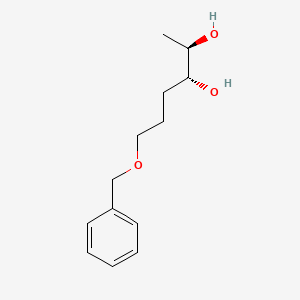
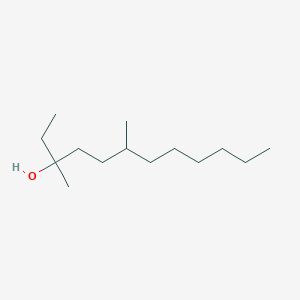
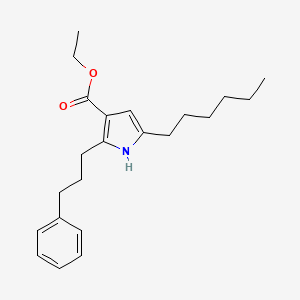
![5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide](/img/structure/B12603457.png)
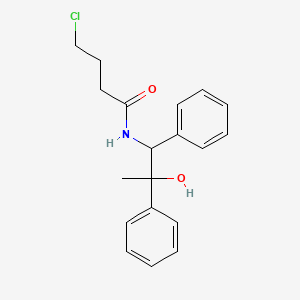
![2-Methyl-3-[(naphthalen-2-yl)amino]propanoic acid](/img/structure/B12603490.png)
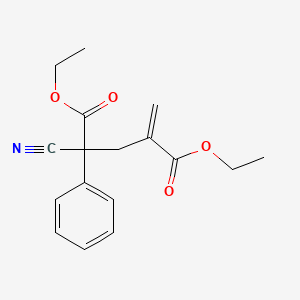

![9-Chloro-2-methyl-1-propyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12603509.png)

![[2-Bromo-2-(bromomethylsulfonyl)ethenyl]benzene](/img/structure/B12603518.png)
